2-Iodo-6-(trifluoromethyl)benzyl alcohol
Description
2-Iodo-6-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative featuring an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. The iodine atom introduces steric bulk and polarizability, while the electron-withdrawing -CF₃ group influences electronic properties and acidity of the hydroxyl group. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals .
Properties
Molecular Formula |
C8H6F3IO |
|---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
[2-iodo-6-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4H2 |
InChI Key |
BRKOTFQOCRDEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)benzyl alcohol typically involves the iodination of 6-(trifluoromethyl)benzyl alcohol. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzyl alcohol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 2-Iodo-6-(trifluoromethyl)benzaldehyde or 2-Iodo-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Hydro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biochemical pathways and the exertion of specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Isomers and Halogen-Substituted Analogs
The following compounds are compared based on substituent positions, halogens, and functional groups:
2.2 Physicochemical and Reactivity Differences
- Molecular Weight and Stability: The iodine-substituted compounds (e.g., 2-iodo derivatives) exhibit higher molecular weights compared to fluorine analogs. Iodo compounds are generally less stable under light or heat compared to fluoro derivatives, requiring careful storage .
Electronic Effects :
- The -CF₃ group in 2-Iodo-6-(trifluoromethyl)benzyl alcohol withdraws electron density, stabilizing negative charge development (e.g., in deprotonation or nucleophilic substitution). This effect is absent in simpler iodobenzyl alcohols .
- Fluorine’s electronegativity in 2-Fluoro-6-(trifluoromethyl)benzyl alcohol enhances polarity, making it more reactive in hydrogen-bonding interactions compared to iodine analogs .
Reactivity in Synthetic Chemistry :
- The iodine atom in 2-Iodo-6-(trifluoromethyl)benzyl alcohol serves as a superior leaving group in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine .
- 2-Iodo-5-(trifluoromethyl)benzyl alcohol (positional isomer) may exhibit altered regioselectivity in reactions due to the -CF₃ group’s proximity to the iodine .
Biological Activity
2-Iodo-6-(trifluoromethyl)benzyl alcohol (CAS No. 129961044) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Iodo-6-(trifluoromethyl)benzyl alcohol is characterized by the presence of a trifluoromethyl group and an iodine atom, which contribute to its reactivity and biological activity. The chemical formula is , indicating a complex structure that may influence its interactions with biological systems.
Biological Activity Overview
The biological activities of 2-Iodo-6-(trifluoromethyl)benzyl alcohol have not been extensively documented in literature compared to other benzyl alcohol derivatives. However, studies suggest potential applications in various fields, including:
The mechanisms underlying the biological activity of 2-Iodo-6-(trifluoromethyl)benzyl alcohol can be inferred from related compounds:
- Reactive Oxygen Species (ROS) Production : Many benzyl alcohol derivatives induce oxidative stress through ROS generation, leading to cellular damage and apoptosis . This pathway could be relevant for 2-Iodo-6-(trifluoromethyl)benzyl alcohol.
- Caspase Activation : The activation of caspases (caspase-8, -9, and -3) is a hallmark of the apoptotic process triggered by many cytotoxic agents . Investigating whether 2-Iodo-6-(trifluoromethyl)benzyl alcohol activates these pathways would be essential for understanding its biological profile.
Antiproliferative Studies
Recent studies have highlighted the antiproliferative potential of related compounds. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was shown to induce PARP-1 cleavage and activate apoptotic pathways in K562 leukemic cells . Although direct studies on 2-Iodo-6-(trifluoromethyl)benzyl alcohol are sparse, its structural analogs indicate a promising avenue for research.
Cytotoxicity Assessment
A comprehensive study on benzyl alcohol's cytotoxicity revealed significant effects on human retinal pigment epithelial cells, where it induced both necrosis and apoptosis through mitochondrial pathways and ROS production . Further investigation into 2-Iodo-6-(trifluoromethyl)benzyl alcohol could elucidate whether it shares these toxicological properties.
Data Table: Comparison of Biological Activities
| Compound | Antiproliferative Activity | Cytotoxic Mechanism |
|---|---|---|
| 2-Iodo-6-(trifluoromethyl)benzyl alcohol | TBD | TBD |
| Benzyl Alcohol | Yes | ROS production, caspase activation |
| 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | Yes | PARP cleavage, caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
